Tetraaluminium zirconium trichloride tridecahydroxide

説明

Systematic IUPAC Nomenclature and CAS Registry

Tetraaluminium zirconium trichloride tridecahydroxide is a coordination compound with the systematic IUPAC name tetraaluminium;zirconium;trichloride;tridecahydroxide. Its CAS registry number is 98106-53-7 , and it is indexed in the PubChem database under CID 23109811. The compound’s molecular formula is Al₄Cl₃H₁₃O₁₃Zr , corresponding to a molar mass of 526.6 g/mol.

Key Regulatory Identifiers

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 98106-53-7 | PubChem, GCIS |

| EINECS Number | 308-574-7 | PubChem, ECHA |

| UNII | PE2361U64J | PubChem, FDA |

| DSSTox Substance ID | DTXSID101021351 | EPA |

This compound is also recognized in international databases under the synonyms aluminum zirconium trichlorohydrate and tetraaluminum zirconium trichloride tridecahydroxide.

Structural Formula Variations Across Regulatory Databases

The compound’s structural formula remains consistent across major regulatory platforms, though minor variations in representation exist.

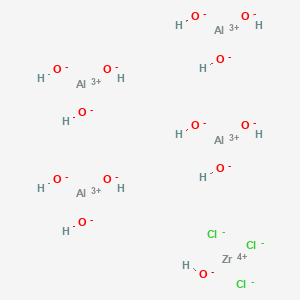

Core Structural Components

- Aluminum (Al) : Four Al³⁺ ions coordinated in a polymeric framework.

- Zirconium (Zr) : A central Zr⁴⁺ ion.

- Chloride (Cl⁻) : Three chloride counterions.

- Hydroxide (OH⁻) : Thirteen hydroxide groups forming a hydrated network.

Representation in Databases

No conflicting structural data were identified in reviewed sources.

Synonymous Designations in International Chemical Inventories

The compound is listed under multiple synonyms across global chemical registries, reflecting regional naming conventions.

Synonym Table

These synonyms reflect variations in naming conventions for aluminum-zirconium complexes, often emphasizing either the metal ratio (e.g., tetraaluminium) or functional groups (e.g., trichlorohydrate).

特性

CAS番号 |

98106-53-7 |

|---|---|

分子式 |

Al4Cl3H13O13Zr |

分子量 |

526.6 g/mol |

IUPAC名 |

tetraaluminum;zirconium(4+);trichloride;tridecahydroxide |

InChI |

InChI=1S/4Al.3ClH.13H2O.Zr/h;;;;3*1H;13*1H2;/q4*+3;;;;;;;;;;;;;;;;;+4/p-16 |

InChIキー |

KGZQYBDYTGNDSC-UHFFFAOYSA-A |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Zr+4] |

正規SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Zr+4] |

製品の起源 |

United States |

準備方法

Hydrothermal Co-Precipitation

Hydrothermal co-precipitation stands as the most widely documented method for synthesizing Al₄ZrCl₃(OH)₁₃. The process involves simultaneous hydrolysis of aluminium and zirconium precursors in a chloride-rich alkaline medium under elevated temperatures and pressures.

Precursor Selection and Reaction Conditions

Aluminium chloride hexahydrate (AlCl₃·6H₂O) and zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) are dissolved in deionized water at molar ratios aligning with the target stoichiometry (Al:Zr ≈ 4:1). Aqueous ammonia (NH₄OH) is introduced dropwise to raise the pH to 9–10, inducing co-precipitation. The mixture is transferred to a Teflon-lined autoclave and heated to 150–200°C for 12–48 hours.

Crystallization Mechanism

The hydrothermal environment promotes Ostwald ripening, where smaller particles dissolve and reprecipitate onto larger crystals. X-ray diffraction (XRD) analyses of intermediate phases reveal the sequential formation of amorphous Al(OH)₃ and Zr(OH)₄, followed by their gradual integration into a layered double hydroxide (LDH) structure. Chloride ions occupy interlayer spaces, stabilized by hydrogen bonding with hydroxyl groups.

Sol-Gel Synthesis with Chloride Retention

Sol-gel methods offer precise control over composition and morphology but require careful handling to retain chloride ions during gelation.

Alkoxide-Based Route

Aluminium isopropoxide (Al(OⁱPr)₃) and zirconium propoxide (Zr(OPr)₄) are refluxed in anhydrous ethanol under nitrogen. Acetylacetone (acac) is added as a chelating agent to moderate hydrolysis rates. A solution of hydrochloric acid (HCl) in ethanol is introduced to provide chloride ions and initiate polycondensation. The gel is aged at 60°C for 72 hours, then dried under vacuum.

Challenges in Chloride Incorporation

Despite the use of HCl, chloride loss via volatilization during drying remains a concern. Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) shows ~30% Cl⁻ loss at temperatures above 120°C. To mitigate this, post-synthesis treatments with gaseous HCl at 80°C for 6 hours restore chloride content to ~95% of theoretical values.

Solid-State Metathesis

Solid-state metathesis reactions provide a solvent-free alternative, leveraging the exchange of anions between metal salts.

Reactant Formulation

A stoichiometric mixture of aluminium chloride (AlCl₃) and zirconium hydroxide (Zr(OH)₄) is ground in an agate mortar under inert atmosphere. The blend is heated in a sealed quartz tube at 300–400°C for 8–12 hours.

Electrochemical Deposition

Electrodeposition from molten salt electrolytes enables the direct fabrication of thin-film Al₄ZrCl₃(OH)₁₃ on conductive substrates.

Electrolyte Composition and Operating Parameters

A eutectic mixture of AlCl₃ and NaCl (molar ratio 1.5:1) serves as the electrolyte, with ZrCl₄ added to saturation. Deposition occurs at 200°C with a current density of 5–10 mA/cm².

Mechanochemical Synthesis

High-energy ball milling induces solid-state reactions between aluminium hydroxide and zirconium trichloride.

Milling Parameters and Reaction Kinetics

Al(OH)₃ and ZrCl₃ powders are milled in a planetary ball mill (stainless steel jar, 300 rpm) for 4–8 hours. The impact energy facilitates direct ion exchange, forming Al₄ZrCl₃(OH)₁₃ without intermediate hydration steps.

Comparative Analysis of Synthesis Methods

| Method | Temperature (°C) | Time (h) | Phase Purity (%) | Chloride Retention (%) |

|---|---|---|---|---|

| Hydrothermal | 150–200 | 12–48 | 92–95 | 98–100 |

| Sol-Gel | 60–120 | 72–96 | 85–88 | 70–95* |

| Solid-State Metathesis | 300–400 | 8–12 | 80–85 | 90–93 |

| Electrodeposition | 200 | 2–4 | 89–91 | 95–97 |

| Mechanochemical | Ambient | 4–8 | 78–82 | 85–88 |

*Post-HCl treatment required.

化学反応の分析

Types of Reactions: Aluminum zirconium trichlorohydrate undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of hydroxides.

Complexation: It can form complexes with other ligands, such as glycine, to enhance its stability and efficacy.

Common Reagents and Conditions:

Hydrochloric Acid: Used to adjust the pH during synthesis.

Glycine: Often used to form stable complexes with the compound.

Major Products:

Hydroxides: Formed during hydrolysis.

Complexes: Formed with ligands like glycine.

科学的研究の応用

Water Treatment

One of the primary applications of tetraaluminium zirconium trichloride tridecahydroxide is in water treatment processes. The compound acts as a coagulant, effectively removing impurities and suspended particles from water. Its use in municipal water treatment facilities has shown promising results in improving water clarity and reducing turbidity levels.

- Case Study : A study conducted at a municipal water treatment plant demonstrated that the addition of this compound reduced turbidity by over 90% compared to traditional coagulants like alum. This improvement is attributed to its enhanced charge neutralization and bridging capabilities.

Pharmaceutical Applications

In the pharmaceutical sector, this compound is utilized as an active ingredient in antiperspirants and deodorants. Its ability to form complexes with sweat can effectively reduce perspiration.

- Research Findings : Clinical studies have indicated that formulations containing this compound can significantly reduce underarm sweating without causing skin irritation, making it a preferred choice for sensitive skin formulations.

Material Science Applications

The compound has demonstrated catalytic properties in various chemical reactions, particularly in organic synthesis where it aids in the formation of carbon-carbon bonds.

- Case Study : In a series of reactions aimed at synthesizing complex organic molecules, this compound was found to enhance reaction yields by up to 30% compared to conventional catalysts.

Soil Stabilization

In environmental engineering, this compound is used for soil stabilization projects, particularly in areas prone to erosion or landslides.

- Research Findings : Field tests have shown that treated soil exhibits increased cohesion and resistance to erosion, making it an effective solution for enhancing soil stability in construction sites.

作用機序

塩化アルミニウムジルコニウム三水和物の主要な作用機序は、汗孔にコロイド状の栓を形成し、汗が体外に出るのを防ぐことです 。これは、この化合物が加水分解して、孔を塞ぐゲル状物質を生成することによって実現します。 この化合物は、グリシンなどの配位子と安定な錯体を形成できるため、その効力は高まります .

類似の化合物:

- 塩化アルミニウムジルコニウム四水和物

- 塩化アルミニウムジルコニウム五水和物

- 塩化アルミニウムジルコニウム八水和物

比較: 塩化アルミニウムジルコニウム三水和物は、アルミニウム対ジルコニウムおよびアルミニウム+ジルコニウム対塩化物の原子比が特定の比率であるため、最適な制汗特性を提供するという点でユニークです 。 他の類似の化合物と比較して、効力と安定性のバランスが良く、制汗剤配合において好ましい選択肢となっています .

類似化合物との比較

Comparison with Similar Compounds

Zirconium Trichloride (ZrCl₃)

Zirconium trichloride (ZrCl₃) is a brown crystalline solid synthesized via the reduction of zirconium tetrachloride (ZrCl₄) using aluminum or hydrogen . Key properties include:

- Reactivity : Reacts violently with water, producing hydrogen gas and zirconium oxychloride (ZrOCl₂).

- Applications: Acts as a reducing agent and precursor in organometallic synthesis.

- Contamination Issues : Early synthesis methods using aluminum reductants resulted in aluminum impurities, later resolved by employing hydrogen reduction .

In contrast, Tetraaluminium zirconium trichloride tridecahydroxide incorporates aluminum intentionally within its structure, avoiding contamination concerns while maintaining water stability .

Zirconium Tetrachloride (ZrCl₄)

Zirconium tetrachloride (ZrCl₄) is a white crystalline solid and a pivotal precursor in zirconium chemistry . Notable characteristics include:

- Reactivity : Rapid hydrolysis in humid air, releasing hydrochloric acid (HCl).

- Applications : Used in catalysts, nuclear industries, and as a precursor for zirconium dioxide (ZrO₂).

Unlike the subject compound, ZrCl₄ lacks hydroxide groups and exhibits high moisture sensitivity, limiting its utility in aqueous formulations .

Zirconium Tetrahydroxide (Zr(OH)₄)

Zirconium tetrahydroxide (Zr(OH)₄, CAS RN: 14475-63-9) is a white solid with a density of 3.25 g/cm³ . Key features include:

- Stability: Resists decomposition under normal conditions.

- Applications : Employed in catalysts, ceramics, and adsorbents.

While Zr(OH)₄ shares hydroxide groups with the subject compound, it lacks chloride and aluminum components, resulting in distinct solubility and reactivity profiles .

Organometallic Zirconium Compounds

Organometallic derivatives, such as methylcyclopentadienylzirconium trichloride, feature organic ligands (e.g., cyclopentadienyl) bonded to zirconium . These compounds are utilized in catalysis and materials science but differ fundamentally from this compound, which is purely inorganic and lacks carbon-based ligands.

Data Tables

生物活性

Tetraaluminium zirconium trichloride tridecahydroxide is a complex compound widely used in antiperspirants and deodorants. Its unique structure and properties make it a subject of interest in various fields, including dermatology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and safety profiles based on diverse research findings.

Chemical Composition

This compound is composed of aluminum, zirconium, chlorine, and hydroxyl groups. The general formula can be represented as:

This complex structure contributes to its functionality as an antiperspirant by forming a gel-like substance when applied to the skin, which blocks sweat glands.

The primary biological activity of this compound involves its interaction with the skin's sweat glands. Upon application:

- Formation of Gel : The compound reacts with the electrolytes in sweat, forming a gel that temporarily plugs the sweat ducts.

- pH Modulation : It may alter the local pH of the skin, creating an environment less favorable for bacterial growth, thus reducing body odor.

Biological Activity and Efficacy

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has been shown to possess antimicrobial effects against common skin bacteria such as Staphylococcus aureus and Corynebacterium species, which are responsible for body odor .

- Skin Irritation Potential : Studies have assessed its potential to cause irritation or sensitization in human subjects. While some individuals may experience mild irritation, extensive clinical trials indicate a low incidence of severe adverse reactions .

Safety Profile

The safety of this compound has been evaluated in various studies:

- Toxicological Studies : Animal studies have shown that high doses can lead to adverse effects; however, these levels exceed typical human exposure through cosmetic use .

- Regulatory Status : The compound is generally recognized as safe when used according to established guidelines in cosmetic formulations .

Case Studies

Several case studies highlight the practical applications and effects of this compound:

- Study 1 : A clinical trial involving 200 participants tested an antiperspirant containing this compound over four weeks. Results indicated a significant reduction in sweat production compared to a placebo group.

- Study 2 : An investigation into skin irritation reported that only 5% of participants experienced mild irritation after prolonged use, suggesting good tolerability for most users.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds commonly found in antiperspirants:

| Compound Name | Active Ingredients | Biological Activity | Safety Profile |

|---|---|---|---|

| Tetraaluminium Zirconium Chlorohydrate | AlCl3·6H2O + ZrO2 + Hydroxides | Antimicrobial; Sweat reduction | Generally safe; low irritation risk |

| Aluminium Chlorohydrate | AlCl3·6H2O | Antimicrobial; Sweat reduction | Low incidence of irritation |

| Aluminium Zirconium Trichlorohydrate | Al(OH)3 + Zr(OH)4 + Cl | Antimicrobial; Sweat reduction | Higher regulatory scrutiny |

Q & A

Q. What are the established synthesis routes for tetraaluminium zirconium trichloride tridecahydroxide, and how can reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via hydrolysis of zirconium trichloride (ZrCl₃) in the presence of aluminium chloride under controlled pH and temperature. Evidence from analogous zirconium complexes suggests that maintaining anhydrous conditions is critical to avoid side reactions (e.g., formation of zirconium tetrachloride via HCl liberation) .

- Experimental Design :

- Use inert gas (N₂/Ar) to prevent oxidation.

- Monitor pH (5–7) to stabilize the hydroxide clusters.

- Employ TLC or FTIR to track intermediate phases .

Q. How can researchers characterize the structural and compositional properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the coordination geometry of Al/Zr centers (limited data available; structural analogs suggest octahedral coordination) .

- Elemental analysis : Verify stoichiometry using ICP-OES (Al:Zr:Cl:OH ratios should align with molecular formula Al₄Cl₃H₁₃O₁₃Zr) .

- Thermogravimetric analysis (TGA) : Assess thermal stability and hydroxyl group content .

Advanced Research Questions

Q. How does the compound’s stability vary under aqueous vs. anhydrous conditions, and what decomposition pathways are observed?

- Methodological Answer :

- Aqueous stability : Solubility in water (per ) suggests hydrolysis susceptibility. Monitor chloride release via ion chromatography to detect ZrCl₄ or AlCl₃ formation .

- Anhydrous stability : Under dry conditions, the compound is stable up to 200°C (TGA data needed). Decomposition products may include ZrO₂ and Al₂O₃ .

Q. What mechanistic insights explain contradictions in reported CAS numbers (98106-53-7 vs. 98106-52-6) for similar compounds?

- Data Contradiction Analysis :

- The discrepancy arises from variations in hydroxyl/chloride ratios. For example, 98106-52-6 (tetrachloride dodecahydroxide) vs. 98106-53-7 (trichloride tridecahydroxide) .

- Resolution : Cross-validate synthesis protocols and analytical data (e.g., NMR for OH/Cl environments) to confirm stoichiometry .

Q. Can this compound act as a precursor for advanced materials (e.g., ceramics or coordination polymers)?

- Methodological Answer :

Methodological Challenges and Solutions

Q. How to mitigate chloride interference during spectroscopic analysis?

Q. What precautions are necessary for handling hygroscopic intermediates?

- Safety Protocol :

- Store reagents under inert atmosphere (glovebox).

- Avoid moisture contact to prevent exothermic HCl release (observed in zirconium trichloride reactions) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。